An In-Depth Technical Guide to 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2): A Predictive Analysis Based on the 6-Nitroindazole Scaffold
An In-Depth Technical Guide to 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2): A Predictive Analysis Based on the 6-Nitroindazole Scaffold
Introduction: Navigating the Landscape of Scarce Data
For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. 6-Nitro-1H-indazol-5-ol (CAS 724767-16-2) represents such a frontier. While this specific molecule is cataloged, it remains largely uncharacterized in public-domain literature, presenting a challenge for its direct application.
This guide addresses this data gap by employing a robust, scientifically-grounded approach. We will first define the target molecule and then pivot to an in-depth analysis of its parent scaffold, the well-documented 6-Nitro-1H-indazole (CAS 7597-18-4) . By understanding the core properties, reactivity, and biological context of this parent compound, we can extrapolate and predict the behavior of 6-Nitro-1H-indazol-5-ol. The key structural difference—the addition of a hydroxyl group at the 5-position—is not a minor detail; it is a critical functional handle that will profoundly influence the molecule's physicochemical properties and synthetic potential. This document serves as both a technical summary of a known entity and a predictive guide for a novel one.
Part 1: The Target Molecule: 6-Nitro-1H-indazol-5-ol
Publicly available data for 6-Nitro-1H-indazol-5-ol is presently limited to its basic chemical identity. Structurally related compounds, such as 6-Amino-1H-indazol-5-ol[1] and 5-Methoxy-6-nitro-1H-indazole[2], are commercially available, suggesting that the target molecule is synthetically feasible and resides within a region of chemical space that is of active interest.
Table 1: Core Identity of 6-Nitro-1H-indazol-5-ol
| Property | Value |
| CAS Number | 724767-16-2 |
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.14 g/mol |
| Chemical Structure |
Part 2: The Model Scaffold: 6-Nitro-1H-indazole
To build a predictive model for our target, we must first thoroughly understand its foundation. 6-Nitro-1H-indazole is a key heterocyclic building block.[3] The indazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the NSAID Benzydamine.[4] The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity and electronic properties.
Table 2: Physicochemical Properties of 6-Nitro-1H-indazole (CAS 7597-18-4)
| Property | Experimental/Predicted Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[5] |
| Molecular Weight | 163.13 g/mol | PubChem[5] |
| Melting Point | 181 °C | NIST[6] |
| Boiling Point | 353 °C (Predicted) | EPA[7] |
| Water Solubility | 1.02e-2 mol/L (Predicted) | EPA[7] |
| LogP | 2.1 (Predicted) | PubChem[5] |
| pKa (Acidic) | 12.4 (Predicted) | EPA[7] |
| pKa (Basic) | 0.66 (Predicted) | EPA[7] |
Part 3: Predicted Properties and Reactivity of 6-Nitro-1H-indazol-5-ol
The introduction of a hydroxyl (-OH) group at the 5-position onto the 6-nitroindazole scaffold is predicted to have several key consequences:
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Acidity : The phenolic hydroxyl group will be acidic. Its pKa will be lower (more acidic) than a simple phenol due to the electron-withdrawing effect of the nitro group and the fused pyrazole ring. This provides a handle for salt formation or as a nucleophile under basic conditions.
-
Reactivity : The -OH group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, its activating effect will compete with the strong deactivating effect of the nitro group. The most likely positions for further substitution would be ortho to the hydroxyl group, if sterically accessible.
-
Derivatization Potential : The hydroxyl group is a prime site for derivatization. It can be readily converted into ethers, esters, or used in coupling reactions, making it an excellent anchor point for building more complex molecules or for structure-activity relationship (SAR) studies.
-
Biological Activity : The -OH group can act as a hydrogen bond donor and acceptor, which could be critical for binding to biological targets like enzyme active sites.
Part 4: Synthesis and Characterization
Proposed Retrosynthetic Pathway for 6-Nitro-1H-indazol-5-ol
While a specific, validated synthesis for 6-Nitro-1H-indazol-5-ol is not published, a plausible route can be designed based on established indazole synthesis methodologies.[8][9][10] A common strategy involves the cyclization of a suitably substituted phenylhydrazine or the reaction of an α,β-unsaturated ketone with hydrazine.[8]
A logical starting material would be a substituted nitrophenol, which could be formylated or acetylated, followed by reaction with hydrazine to induce cyclization.
Caption: A plausible synthetic route to the target compound.
Protocol: N-Alkylation of the Indazole Core (Exemplified with 6-Nitro-1H-indazole)
This protocol describes a general method for alkylating the indazole nitrogen, a common step in creating derivatives for biological screening.[3][11] This reaction would be directly applicable to 6-Nitro-1H-indazol-5-ol, although the phenolic -OH would also be deprotonated and could compete as a nucleophile, potentially requiring a protecting group strategy.
Causality Behind Experimental Choices:
-
DMF as Solvent : Dimethylformamide is a polar aprotic solvent, ideal for dissolving the indazole salt and facilitating SN2 reactions.
-
NaH as Base : Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H (and the phenolic O-H in our target molecule), creating the requisite nucleophile. It is added in portions at 0°C to control the exothermic reaction and hydrogen gas evolution.
-
Iodomethane as Alkylating Agent : Iodide is an excellent leaving group, making iodomethane a highly reactive electrophile for this methylation.
-
Aqueous Quench & Extraction : Water is used to quench the reactive NaH. Ethyl acetate provides a water-immiscible organic layer to extract the desired product, which is typically less polar than the starting material or salts.
Step-by-Step Methodology:
-
Preparation : A solution of 6-nitro-1H-indazole (1.0 eq) is prepared in anhydrous dimethylformamide (DMF) and cooled in an ice bath to 0°C.
-
Deprotonation : Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.
-
Alkylation : The alkylating agent (e.g., Iodomethane, 1.1 eq) is added dropwise to the reaction mixture.
-
Reaction : The mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Workup : The reaction is carefully quenched with water and diluted with ethyl acetate. The mixture is transferred to a separatory funnel and washed three times with water, followed by one wash with brine.
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator.
-
Purification : The crude product is purified by flash column chromatography on silica gel.
Analytical Characterization Workflow
Confirming the identity and purity of a newly synthesized batch of 6-Nitro-1H-indazol-5-ol is paramount. A standard, self-validating workflow should be employed.
Caption: Standard workflow for chemical structure validation.
Part 5: Biological Context and Potential Applications
The indazole scaffold is a cornerstone of modern medicinal chemistry.[4][12] Specifically, derivatives of 6-nitroindazole have demonstrated promising biological activities.
-
Antiproliferative Activity : Benzo[g]indazole derivatives containing a nitro group have shown activity against lung carcinoma cell lines (NCI-H460) with IC₅₀ values in the 5–15 μM range.[8]
-
Antimicrobial & Antileishmanial Activity : Various 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested, showing potent activity against Leishmania species.[3] This activity is hypothesized to stem from the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's survival.[3]
Hypothesis for 6-Nitro-1H-indazol-5-ol : The presence of the 5-hydroxyl group could enhance biological activity. It provides a key hydrogen bonding moiety that may improve binding affinity to protein targets. Furthermore, it could serve as a metabolic site for conjugation or be exploited in a prodrug strategy to improve pharmacokinetic properties.
Part 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Nitro-1H-indazol-5-ol is not available, the safety profile can be inferred from the 6-nitroindazole parent and general principles for nitroaromatic compounds.
-
Hazard Classification : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects or cancer.[5][13]
-
Handling Precautions : Use only in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[13] Avoid creating dust.
-
Storage : Store locked up in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]
-
Ingestion : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]
-
Conclusion
6-Nitro-1H-indazol-5-ol stands as a promising but uncharacterized molecule. By leveraging the comprehensive data available for its parent scaffold, 6-Nitro-1H-indazole, we can make informed predictions about its properties, reactivity, and potential applications. The addition of the 5-hydroxyl group provides a valuable synthetic handle and a potential key interaction point for biological targets. This guide provides researchers with a foundational framework to begin their own investigation into this novel compound, from proposing a synthetic route to anticipating its role in drug discovery programs targeting cancer or infectious diseases.
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Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules. [Link]
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Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry. [Link]
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Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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1H-Indazole, 6-nitro-. (n.d.). NIST Chemistry WebBook. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
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Material Safety Data Sheet. (2010, March 15). Momentive. [Link]
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6-Nitroindazole. (n.d.). PubChem. [Link]
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Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). MDPI. [Link]
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Safety Data Sheet. (2017, August 22). Henkel. [Link]
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Safety Data Sheet. (2015, July 13). R.S. Hughes. [Link]
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